1-(Pyridin-3-yl)butane-1,3-dione

Overview

Description

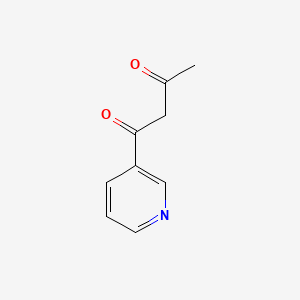

1-(Pyridin-3-yl)butane-1,3-dione, also known as 3-Acetoacetylpyridine, is an organic compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . This compound features a pyridine ring attached to a butane-1,3-dione moiety, making it an interesting subject for various chemical studies.

Preparation Methods

The synthesis of 1-(Pyridin-3-yl)butane-1,3-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-acetylpyridine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(Pyridin-3-yl)butane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of pyridine carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions towards the desired products.

Scientific Research Applications

1-(Pyridin-3-yl)butane-1,3-dione has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

Industry: It is utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to form hydrogen bonds and π-π interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

1-(Pyridin-3-yl)butane-1,3-dione can be compared with other similar compounds such as:

1-(Pyridin-2-yl)butane-1,3-dione: This compound has a similar structure but with the pyridine ring attached at the 2-position, leading to different chemical and biological properties.

1-(Pyridin-4-yl)butane-1,3-dione: The pyridine ring is attached at the 4-position, which also results in distinct reactivity and applications.

The uniqueness of this compound lies in its specific structural arrangement, which imparts unique chemical reactivity and potential biological activities.

Biological Activity

1-(Pyridin-3-yl)butane-1,3-dione, also known by its CAS number 582-73-0, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including case studies, research findings, and a detailed analysis of its mechanism of action.

This compound is characterized by the presence of a pyridine ring and a diketone functional group. Its structure can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent and its role in modulating key biological pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anti-cancer properties. It has been shown to inhibit the growth of various cancer cell lines through different mechanisms:

- Inhibition of Cell Proliferation : Studies have demonstrated that this compound can reduce cell proliferation in human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and HepG2 (hepatocellular carcinoma) cells. The IC50 values for these effects have been reported as low as 11.0 μM in specific assays .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, leading to increased cell death. Mechanistic studies suggest that this may involve the modulation of apoptotic pathways and the expression of pro-apoptotic proteins .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the pyridine ring and the diketone moiety significantly affect the biological activity of this compound. For instance:

| Modification | Effect on Activity |

|---|---|

| Substitution at the 2-position of pyridine | Increased potency against cancer cells |

| Alteration of the diketone structure | Enhanced interaction with cellular targets |

These findings suggest that careful structural modifications can lead to compounds with improved efficacy and selectivity.

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical models:

- Study on MDA-MB-231 Cells : In vitro experiments showed that treatment with 10 μM of this compound resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells compared to untreated controls .

- HepG2 Cell Line Analysis : In another study, HepG2 cells treated with varying concentrations of the compound exhibited dose-dependent inhibition of growth. The mechanism was linked to the upregulation of caspase activity and downregulation of anti-apoptotic proteins .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with several molecular targets involved in cancer progression:

- FUSE Binding Protein 1 (FUBP1) : Recent studies have indicated that this compound may inhibit FUBP1's binding to its target DNA sequences, which is crucial for regulating gene expression related to cell cycle control and apoptosis .

- Calcium Signaling Pathways : The compound has also been implicated in modulating store-operated calcium entry (SOCE), which plays a vital role in cellular migration and invasion processes associated with cancer metastasis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Pyridin-3-yl)butane-1,3-dione, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves condensation reactions between pyridine-3-carboxylic acid derivatives and diketone precursors. For example, using Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) under anhydrous conditions with a catalyst like 4-(dimethylamino)pyridine (DMAP) can yield the target compound. Reaction optimization includes temperature control (e.g., 70°C for cyclization) and stoichiometric adjustments to minimize side products. Post-synthesis purification via liquid-liquid extraction (e.g., ethyl acetate/water) and recrystallization improves purity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Key safety measures include:

- Using personal protective equipment (PPE) such as nitrile gloves, lab coats, and safety goggles.

- Working in a fume hood to avoid inhalation of vapors or dust.

- Storing the compound in a cool, dry place away from oxidizers and ignition sources.

Emergency protocols for exposure (e.g., rinsing eyes with water for 15 minutes, seeking medical attention for ingestion) should be strictly followed .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural identity of this compound?

- Methodological Answer :

- ¹H NMR : Peaks for the pyridyl protons (δ 7.5–8.5 ppm) and diketone methylene groups (δ 3.5–4.5 ppm) confirm the structure.

- IR : Strong carbonyl stretches (~1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) are diagnostic.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the theoretical molecular weight .

Advanced Research Questions

Q. What strategies resolve contradictory data in the coordination chemistry of this compound with transition metals?

- Methodological Answer : Discrepancies in coordination modes (e.g., monodentate vs. bidentate binding) can be addressed via:

- X-ray crystallography to determine precise metal-ligand geometries.

- Comparative studies using analogues like 1-(4-pyridyl)butane-1,3-dione to assess electronic effects.

- DFT calculations to model binding energetics and predict stable configurations .

Q. How does the electronic nature of substituents on the pyridine ring influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., -CF₃) on the pyridine ring can enhance electrophilicity at the diketone moiety, facilitating nucleophilic attacks. For example, trifluoromethyl groups increase the compound’s stability under acidic conditions, enabling use in Suzuki-Miyaura couplings. Systematic substitution studies combined with Hammett plots can quantify these effects .

Q. What mechanistic insights explain side product formation during the synthesis of this compound?

- Methodological Answer : Common side products arise from:

- Keto-enol tautomerization of the diketone, which can be suppressed using aprotic solvents (e.g., THF).

- Pyridine ring oxidation , mitigated by inert atmosphere (N₂/Ar) and reducing agents (e.g., NaBH₄).

Reaction monitoring via TLC or HPLC helps identify intermediates and optimize quenching steps .

Q. Data Analysis and Experimental Design

Q. How can chemometric tools enhance the reproducibility of synthetic protocols for this compound?

- Methodological Answer : Design of Experiments (DoE) methodologies, such as factorial designs, can systematically vary parameters (temperature, catalyst loading, solvent ratios) to identify critical factors affecting yield. Response surface models (e.g., Central Composite Design) optimize conditions while minimizing experimental runs .

Q. What analytical workflows validate the purity of this compound for pharmacological studies?

- Methodological Answer : A tiered approach includes:

- HPLC-PDA for purity assessment (≥95% by area under the curve).

- Elemental analysis (C, H, N) to confirm stoichiometry.

- Karl Fischer titration for residual solvent/water quantification .

Q. Advanced Applications

Q. How does this compound function as a metalloligand in supramolecular chemistry?

- Methodological Answer : The diketone moiety acts as a bridging ligand, coordinating to metals like Cr(III) or Fe(II) to form polynuclear complexes. Single-crystal X-ray diffraction and magnetic susceptibility measurements reveal structural motifs (e.g., helical chains) and cooperative properties (e.g., spin crossover) .

Q. What computational methods predict the photophysical properties of this compound derivatives?

Properties

IUPAC Name |

1-pyridin-3-ylbutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-7(11)5-9(12)8-3-2-4-10-6-8/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPXWZQQDUKDFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60306151 | |

| Record name | Nicotinoylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3594-37-4 | |

| Record name | 1-(3-Pyridinyl)-1,3-butanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3594-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 174282 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003594374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotinoylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotinoylacetone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60306151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridin-3-yl)butane-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.